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Compound of Interest

Compound Name: Methyl 2,4-dibromobenzoate

Cat. No.: B138849 Get Quote

Disclaimer: As of December 2025, a comprehensive crystal structure analysis for Methyl 2,4-
dibromobenzoate is not publicly available in crystallographic databases. This guide presents a

detailed analysis of a closely related constitutional isomer, Methyl 3,5-dibromo-4-

methylbenzoate, for which crystallographic data has been published. This information is

intended to serve as a valuable reference for researchers, scientists, and drug development

professionals by providing insights into the structural characteristics of a similar brominated

benzoic acid methyl ester.

Introduction
Methyl 3,5-dibromo-4-methylbenzoate (C₉H₈Br₂O₂) is a halogenated aromatic compound.

Understanding its three-dimensional structure is crucial for predicting its physicochemical

properties, reactivity, and potential interactions in a biological context. Single-crystal X-ray

diffraction is the definitive method for elucidating the precise arrangement of atoms in a

crystalline solid, providing detailed information on bond lengths, bond angles, and

intermolecular interactions. This guide summarizes the key findings from the crystal structure

analysis of Methyl 3,5-dibromo-4-methylbenzoate and outlines the experimental procedures

involved.

Crystallographic Data
The crystal structure of Methyl 3,5-dibromo-4-methylbenzoate was determined by single-crystal

X-ray diffraction. A summary of the crystallographic data and refinement parameters is

presented in Table 1.
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Table 1: Crystal Data and Structure Refinement for Methyl 3,5-dibromo-4-methylbenzoate
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Parameter Value

Empirical Formula C₉H₈Br₂O₂

Formula Weight 307.97 g/mol

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Unit Cell Dimensions

a 3.9716(2) Å

b 14.2359(7) Å

c 17.2893(8) Å

α 90°

β 90°

γ 90°

Volume 977.52(8) Å³

Z 4

Data Collection

Diffractometer Bruker APEXII CCD

Radiation Mo Kα (λ = 0.71073 Å)

Temperature 296(2) K

θ range for data collection 2.82 to 28.29°

Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2249 / 0 / 127

Goodness-of-fit on F² 1.053

Final R indices [I>2σ(I)] R₁ = 0.0298, wR₂ = 0.0665
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R indices (all data) R₁ = 0.0355, wR₂ = 0.0691

Molecular Structure
The molecule of Methyl 3,5-dibromo-4-methylbenzoate is largely planar. The dihedral angle

between the benzene ring and the methyl ester group is minimal, indicating a relatively

conjugated system. Selected bond lengths and angles are provided in Table 2, and torsion

angles are in Table 3.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Methyl 3,5-dibromo-4-methylbenzoate

Bond Length (Å) Angle Degree (°)

Br1-C3 1.894(3) C4-C3-Br1 118.8(2)

Br2-C5 1.896(3) C6-C5-Br2 119.2(2)

C1-C2 1.385(4) C2-C1-C6 120.9(3)

C1-C6 1.391(4) C1-C2-C3 119.5(3)

C2-C3 1.389(4) C2-C3-C4 120.4(3)

C3-C4 1.390(4) C3-C4-C5 119.5(3)

C4-C5 1.387(4) C4-C5-C6 120.2(3)

C5-C6 1.383(4) C5-C6-C1 119.5(3)

C1-C7 1.491(4) O1-C7-O2 123.5(3)

C7-O1 1.201(3) O1-C7-C1 124.3(3)

C7-O2 1.334(3) O2-C7-C1 112.2(2)

O2-C8 1.451(4) C7-O2-C8 116.1(2)

C4-C9 1.503(4) C3-C4-C9 120.5(3)

C5-C4-C9 120.0(3)

Table 3: Selected Torsion Angles (°) for Methyl 3,5-dibromo-4-methylbenzoate
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Atoms (A-B-C-D) Angle (°)

C6-C1-C7-O1 -176.4(3)

C2-C1-C7-O1 3.2(5)

C6-C1-C7-O2 3.2(4)

C2-C1-C7-O2 -177.2(3)

C1-C2-C3-Br1 179.6(2)

C4-C5-C6-Br2 -179.3(2)

C1-C7-O2-C8 -0.6(4)

Experimental Protocols
Synthesis of Methyl 3,5-dibromo-4-methylbenzoate
A detailed synthesis protocol for Methyl 3,5-dibromo-4-methylbenzoate can be generalized

from standard esterification procedures for aromatic carboxylic acids. A typical method involves

the Fischer esterification of 3,5-dibromo-4-methylbenzoic acid.

Reaction Setup: 3,5-dibromo-4-methylbenzoic acid is dissolved in an excess of methanol,

which acts as both a reactant and a solvent.

Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid or

hydrochloric acid, is added to the mixture.

Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the

equilibrium towards the formation of the ester.

Workup and Purification: After cooling, the excess methanol is typically removed under

reduced pressure. The residue is then neutralized with a weak base (e.g., sodium

bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic

layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the

solvent is evaporated. The crude product is then purified by recrystallization or column

chromatography to yield pure Methyl 3,5-dibromo-4-methylbenzoate.
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Single-Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the purified compound.

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has

moderate solubility. For Methyl 3,5-dibromo-4-methylbenzoate, a solvent like ethanol,

methanol, or a mixture of hexane and ethyl acetate might be appropriate.

Procedure: The purified compound is dissolved in a minimal amount of the chosen solvent at

an elevated temperature to create a saturated or near-saturated solution. The solution is

then filtered to remove any insoluble impurities. The clear filtrate is allowed to stand

undisturbed at room temperature, and the solvent is allowed to evaporate slowly over a

period of several days to weeks, leading to the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following key steps:

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically

around 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are

collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation)

and a detector. A series of diffraction images are collected as the crystal is rotated.

Data Processing: The collected diffraction images are processed to determine the unit cell

parameters and to integrate the intensities of the diffraction spots.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is then

refined using full-matrix least-squares methods against the experimental diffraction data to

optimize the atomic coordinates, and thermal parameters.

Experimental Workflow
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The following diagram illustrates the general workflow for the synthesis and crystal structure

analysis of a small organic molecule like Methyl 3,5-dibromo-4-methylbenzoate.

Synthesis of Methyl 3,5-dibromo-4-methylbenzoate

Purification (Recrystallization / Chromatography)

Single Crystal Growth (Slow Evaporation)

Single-Crystal X-ray Diffraction Data Collection

Structure Solution (Direct/Patterson Methods)

Structure Refinement (Least-Squares)

Data Analysis and Visualization

Final Crystal Structure
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To cite this document: BenchChem. [Crystal Structure Analysis of Methyl 2,4-
dibromobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138849#crystal-structure-analysis-of-methyl-2-4-
dibromobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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